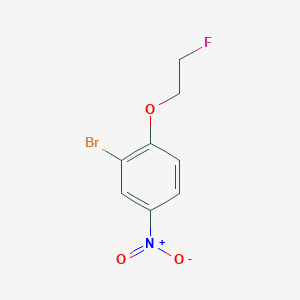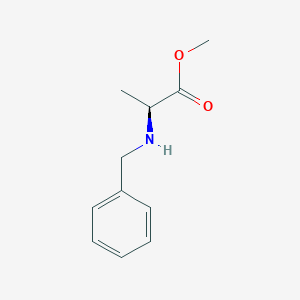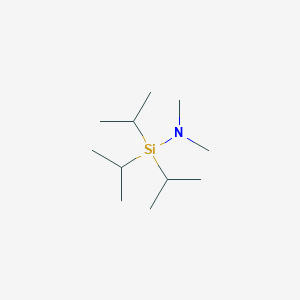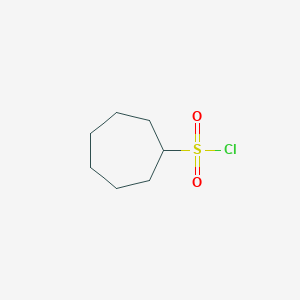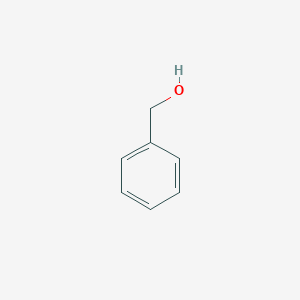
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester, also known as BMIPP, is a synthetic compound that has been widely used in scientific research applications. BMIPP is a member of the pyrrole family of compounds that exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is believed to work by inhibiting the uptake of fatty acids by the heart, which can lead to an accumulation of fatty acids in the myocardium. This accumulation can lead to impaired cardiac function and ultimately, heart failure. By inhibiting fatty acid uptake, this compound can help to prevent this accumulation and improve cardiac function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including improved myocardial perfusion, reduced oxidative stress, and improved cardiac function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.
实验室实验的优点和局限性
One of the main advantages of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is its selective accumulation in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction. Additionally, this compound has a relatively long half-life, allowing for more prolonged imaging studies. However, this compound has some limitations, including its relatively low sensitivity and specificity for detecting myocardial ischemia and infarction.
未来方向
There are several potential future directions for research involving 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester. One area of interest is the development of more sensitive and specific imaging agents for the diagnosis of cardiovascular diseases. Additionally, researchers are exploring the potential use of this compound and other pyrrole compounds in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of this compound and its effects on other physiological systems, which may lead to the development of new therapeutic agents.
合成方法
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester can be synthesized through a multistep process involving the reaction of 1,2-dibromobutane with 2-methyl-5-phenylmethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, this compound.
科学研究应用
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential use in the diagnosis and treatment of cardiovascular diseases. Specifically, this compound has been shown to selectively accumulate in the myocardium, making it a useful tool for imaging myocardial ischemia and infarction.
属性
CAS 编号 |
162151-92-0 |
|---|---|
分子式 |
C20H25NO4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
dimethyl 2-benzyl-1-butyl-5-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-5-6-12-21-14(2)17(19(22)24-3)18(20(23)25-4)16(21)13-15-10-8-7-9-11-15/h7-11H,5-6,12-13H2,1-4H3 |
InChI 键 |
MSUBZYFZHDXGDW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
规范 SMILES |
CCCCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
其他 CAS 编号 |
162151-92-0 |
同义词 |
dimethyl 2-benzyl-1-butyl-5-methyl-pyrrole-3,4-dicarboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)
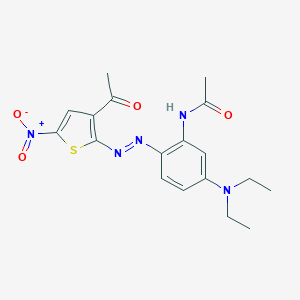

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
